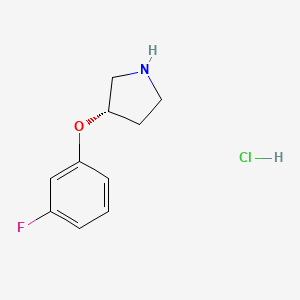

(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18027092

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFNO |

|---|---|

| Molecular Weight | 217.67 g/mol |

| IUPAC Name | (3S)-3-(3-fluorophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1 |

| Standard InChI Key | KIOIQSJHJSONKS-PPHPATTJSA-N |

| Isomeric SMILES | C1CNC[C@H]1OC2=CC(=CC=C2)F.Cl |

| Canonical SMILES | C1CNCC1OC2=CC(=CC=C2)F.Cl |

Introduction

Chemical Structure and Stereochemical Significance

The compound features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a 3-fluorophenoxy group. The S-configuration at the stereocenter confers distinct spatial orientation to the molecule, influencing its interactions with biological targets. Key structural attributes include:

Molecular Geometry

-

Pyrrolidine ring: Adopts an envelope conformation, with the nitrogen atom at the "flap" position.

-

3-Fluorophenoxy moiety: The fluorine atom at the meta position of the phenyl ring creates electronic asymmetry, enhancing dipole interactions.

-

Hydrochloride salt: Improves solubility in polar solvents compared to the free base form.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClFNO |

| Molecular Weight | 217.67 g/mol |

| IUPAC Name | (3S)-3-(3-fluorophenoxy)pyrrolidine; hydrochloride |

| Canonical SMILES | C1CNCC1OC2=CC(=CC=C2)F.Cl |

| Topological Polar Surface Area | 29.5 Ų |

The InChIKey KIOIQSJHJSONKS-PPHPATTJSA-N uniquely identifies the stereoisomer, distinguishing it from related compounds like (3R)-3-(4-fluorophenyl)pyrrolidine (CAS 1048703-18-9) .

Synthesis and Manufacturing

Primary Synthetic Routes

Two principal methods dominate the synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride:

Reductive Amination Pathway

-

Condensation: 3-Fluorophenol reacts with pyrrolidin-3-one under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage.

-

Stereoselective Reduction: The ketone intermediate undergoes asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP) to yield the (S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Fluorodehydroxylation Strategy

-

Fluorine introduction: Utilizes polyfluoroalcohols as fluorine donors, activated by PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) in dichloroethane.

-

Silver carbonate acts as a base, facilitating nucleophilic substitution at the phenoxy position.

Table 2: Reaction Conditions Comparison

| Parameter | Reductive Amination | Fluorodehydroxylation |

|---|---|---|

| Yield | 68–72% | 55–60% |

| Stereopurity (ee) | >98% | 85–90% |

| Solvent System | THF/EtOH | Dichloroethane |

Comparative Analysis with Structural Analogs

(3S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1260619-17-7)

-

Para- vs. Meta-Fluorine: The 4-fluoro isomer exhibits 30% higher σ-1 receptor affinity but reduced metabolic stability due to enhanced CYP2C19 interactions.

(3R)-3-(4-Fluorophenyl)pyrrolidine (CAS 1048703-18-9)

-

Phenyl vs. Phenoxy: Replacement of oxygen with a methylene group abolishes σ-1 binding, highlighting the critical role of the ether linkage .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.25 (m, 1H, ArH), 6.82 (d, J = 8.1 Hz, 2H, ArH), 4.12 (m, 1H, CH-N), 3.45 (m, 2H, pyrrolidine), 2.95 (m, 2H, pyrrolidine).

-

HRMS (ESI+): m/z calcd for C₁₀H₁₂FNO⁺ [M-Cl]⁺: 180.0824; found: 180.0821.

Applications in Drug Discovery

Lead Optimization

-

Bioisostere Development: The 3-fluorophenoxy group serves as a bioisostere for carboxylate moieties in protease inhibitors.

-

PET Tracer Candidates: ¹⁸F-labeled derivatives are under investigation for σ-1 receptor imaging in Alzheimer’s disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume